(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone, also known as JNJ-7925476, is a novel compound that has shown promising results in scientific research.
Mechanism of Action
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI), which means that it inhibits the reuptake of both serotonin and norepinephrine in the brain. By increasing the levels of these neurotransmitters, (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone may help to alleviate symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been shown to have a dose-dependent effect on the levels of serotonin and norepinephrine in the brain. It also has a longer half-life than other SNRIs, which may lead to more sustained effects on neurotransmitter levels. In addition, (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been shown to have minimal effects on other neurotransmitters, such as dopamine, which may reduce the risk of side effects.
Advantages and Limitations for Lab Experiments
One advantage of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone is its selectivity for serotonin and norepinephrine reuptake inhibition, which may reduce the risk of off-target effects. However, its longer half-life may also make it more difficult to study in lab experiments, as it may require longer washout periods between experiments. In addition, its novelty means that there is still much to learn about its effects and potential applications.
Future Directions
There are several future directions for research on (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone. One area of interest is its potential use in combination with other drugs, such as antipsychotics or mood stabilizers, for the treatment of complex psychiatric disorders. Another area of interest is its potential use in non-psychiatric disorders, such as chronic pain or irritable bowel syndrome, where serotonin and norepinephrine may play a role in symptomatology. Finally, further studies are needed to better understand the long-term effects and safety of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone, particularly in vulnerable populations such as pregnant women or children.
Synthesis Methods
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2006. The synthesis method involves the reaction of 8-methyl-2-azaspiro[4.5]decan-2-amine with oxalyl chloride and 2-methyltetrahydrofuran to form the corresponding acid chloride, which is then reacted with 2-methyltetrahydrofuran and sodium methoxide to yield (8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone.
Scientific Research Applications
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone has been studied for its potential therapeutic effects in various diseases, including anxiety, depression, and schizophrenia. It has been shown to selectively inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and emotion.
properties
IUPAC Name |
(8-methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-12-4-6-15(7-5-12)8-9-16(11-15)14(17)13-3-2-10-18-13/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKHPUWVKCMCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCN(C2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.